8-[2-(4-methoxyphenyl)acetyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 359.4 g/mol. This compound is categorized as a triazaspiro compound, which features a unique spirocyclic structure that contributes to its biological activity and stability.
The compound is primarily sourced from chemical suppliers and research institutions, where it is utilized for various scientific applications. It falls under the classification of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. The compound's unique arrangement of atoms makes it a subject of interest in pharmaceutical research, particularly for its potential therapeutic properties.
The synthesis of 8-[2-(4-methoxyphenyl)acetyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves several key steps:
These methods highlight the complexity and multi-step nature of synthesizing this compound, which requires careful control of reaction conditions to ensure high yield and purity.
The molecular structure of 8-[2-(4-methoxyphenyl)acetyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be described using several chemical notations:
InChI=1S/C19H25N3O4/c1-3-10-22-17(24)19(20-18(22)25)8-11-21(12-9-19)16(23)13-14-4-6-15(26-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,20,25)OHQICHTXSCYFTC-UHFFFAOYSA-NCCCN1C(=O)C2(CCN(CC2)C(=O)CC3=CC=C(C=C3)OC)NC1=OThese representations indicate a complex three-dimensional arrangement that is critical for its biological function.
The compound has a complexity rating of 549 and an exact mass of 359.18450629 g/mol. Such data are essential for researchers when considering the compound for further studies or applications.
The chemical reactivity of 8-[2-(4-methoxyphenyl)acetyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be explored through various reactions typical for triazaspiro compounds:
Technical details regarding these reactions depend on specific conditions such as solvent choice and temperature .
The mechanism of action for this compound is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors associated with various diseases. The presence of multiple functional groups allows it to engage in diverse interactions within biological systems.
Data from preliminary studies suggest that compounds similar to this may exhibit activity against certain types of cancer cells or bacterial strains due to their structural properties that facilitate binding to target sites .
The physical properties include:
Chemical properties include:
Relevant data regarding these properties can assist researchers in determining suitable conditions for handling and utilizing this compound in laboratory settings .
8-[2-(4-methoxyphenyl)acetyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has potential applications in:
Research into this compound continues to evolve, with ongoing studies aimed at uncovering its full therapeutic potential and optimizing its synthesis for practical applications .
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: